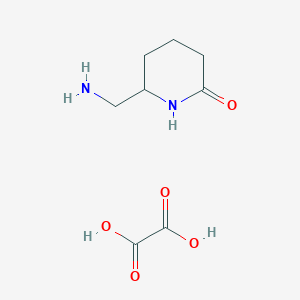

6-Aminomethyl-piperidin-2-one oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(aminomethyl)piperidin-2-one;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.C2H2O4/c7-4-5-2-1-3-6(9)8-5;3-1(4)2(5)6/h5H,1-4,7H2,(H,8,9);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGPIQOFXOZMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-45-5 | |

| Record name | 2-Piperidinone, 6-(aminomethyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Aminomethyl)piperidin-2-one oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Aminomethyl-piperidin-2-one Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 6-Aminomethyl-piperidin-2-one oxalate, a valuable building block in medicinal chemistry. The synthesis commences with the asymmetric dihydroxylation of an alkenyl ester to establish the chiral center, followed by a series of functional group transformations including tosylation, azidation, and subsequent reduction to the primary amine. The final step involves the formation of the stable oxalate salt. This guide offers a detailed, step-by-step methodology, explains the rationale behind the experimental choices, and provides visual aids to elucidate the reaction pathway and workflow.

Introduction and Significance

6-Aminomethyl-piperidin-2-one and its derivatives are important scaffolds in the development of novel therapeutic agents. The piperidin-2-one (or δ-valerolactam) core is a prevalent motif in a wide range of biologically active compounds. The presence of a primary aminomethyl group at the 6-position offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. The oxalate salt form provides a stable, crystalline solid that is amenable to purification and handling.

This guide details a multi-step synthesis that is designed to be both efficient and scalable, providing access to this key intermediate in an enantiomerically controlled manner.

Retrosynthetic Analysis and Pathway Overview

The synthetic strategy for this compound is conceptualized through a retrosynthetic approach, as depicted below. The target molecule is disconnected to the free amine, which in turn is derived from a suitable precursor such as an azide or a nitrile. These functional groups can be introduced via nucleophilic substitution on a primary alcohol that has been activated as a tosylate or mesylate. This key chiral alcohol intermediate, 6-(hydroxymethyl)piperidin-2-one, can be synthesized from an acyclic precursor through a stereoselective reaction.

digraph "Retrosynthesis" {

rankdir="LR";

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#4285F4"];

target [label="this compound"];

free_amine [label="6-Aminomethyl-piperidin-2-one"];

azide [label="6-Azidomethyl-piperidin-2-one"];

tosylate [label="6-(Tosyloxymethyl)piperidin-2-one"];

alcohol [label="6-(Hydroxymethyl)piperidin-2-one"];

target -> free_amine [label="Salt Formation"];

free_amine -> azide [label="Reduction"];

azide -> tosylate [label="SN2 (N3-)"];

tosylate -> alcohol [label="Tosylation"];

}

Caption: Tosylation of the primary alcohol.

Stage 3: Synthesis of 6-Aminomethyl-piperidin-2-one

Step 3a: Azidation

The tosylate is an excellent substrate for SN2 reactions. Treatment of 6-(tosyloxymethyl)piperidin-2-one with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) results in the displacement of the tosylate group to yield 6-(azidomethyl)piperidin-2-one. This reaction typically proceeds with inversion of configuration at the carbon bearing the leaving group, although in this case, the stereocenter is not directly involved.

Step 3b: Reduction of the Azide

The azide is then reduced to the primary amine. There are two primary methods for this transformation:

-

Catalytic Hydrogenation: This is a clean and efficient method. The azide is hydrogenated over a palladium on carbon (Pd/C) or Raney Nickel catalyst under a hydrogen atmosphere[1][2][3]. This method is often preferred for its high yield and the benign nature of the byproducts (nitrogen gas).

-

Staudinger Reduction: This is a very mild method that involves the reaction of the azide with a phosphine, typically triphenylphosphine (PPh3), to form a phosphazide intermediate. This intermediate is then hydrolyzed with water to give the amine and triphenylphosphine oxide[4][5][6][7]. The Staudinger reduction is particularly useful for substrates that may be sensitive to the conditions of catalytic hydrogenation.

```dot

digraph "Azide_Reduction" {

rankdir="LR";

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#EA4335"];

tosylate [label="6-(Tosyloxymethyl)piperidin-2-one"];

azide [label="6-(Azidomethyl)piperidin-2-one"];

amine [label="6-Aminomethyl-piperidin-2-one"];

tosylate -> azide [label="NaN3, DMF"];

azide -> amine [label="H2, Pd/C or PPh3, H2O"];

}

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The use of asymmetric dihydroxylation allows for the synthesis of either enantiomer of the target compound with high optical purity. The subsequent functional group manipulations are robust and high-yielding. This guide serves as a valuable resource for researchers in need of this important building block for their drug discovery and development endeavors.

References

- Practical Asymmetric Synthesis of Both Enantiomers of 6-(Hydroxymethyl)piperidin-2-one. (URL not available)

-

Staudinger reaction - Wikipedia. [Link]

-

Staudinger Reaction - Organic Chemistry Portal. [Link]

- Forming oxalte salts of amines - Sciencemadness.org. (URL not available)

- Reaction of amines with diethyl oxalate (Hofmann amine separation method) - ECHEMI. (URL not available)

- Coupling of the Staudinger reduction and 1,6-elimination for the...

- EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL not available)

-

Staudinger Reduction I Staudinger Ligation I Mechanism & Examples I - YouTube. [Link]

-

(S)-6-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 10855475 - PubChem. [Link]

- Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison | Request PDF - ResearchG

-

Recent Advances of Pd/C-Catalyzed Reactions - MDPI. [Link]

- hydrogen - Organic Syntheses Procedure. (URL not available)

-

Raney nickel - Wikipedia. [Link]

- Hydrogenation reactions using Raney-type nickel catalysts | Request PDF - ResearchG

-

Tosylates And Mesylates - Master Organic Chemistry. [Link]

- Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

-

Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects - MDPI. [Link]

- Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide - Organic Syntheses. (URL not available)

-

Alcohol to Mesylate using MsCl, base - Organic Synthesis. [Link]

- Supporting Information Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable - The Royal Society of Chemistry. (URL not available)

-

formation of tosylates & mesylates - YouTube. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

- This compound - CAS:1187930-45-5 - Sunway Pharm Ltd. (URL not available)

-

Synthesis of oxalate salt - PrepChem.com. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 5. Staudinger Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Aminomethyl-piperidin-2-one Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Aminomethyl-piperidin-2-one Oxalate, a molecule of interest in pharmaceutical development. Due to the limited availability of direct experimental data for this specific salt, this guide synthesizes information from its constituent components—the 6-Aminomethyl-piperidin-2-one free base and the oxalate counter-ion—and data from closely related analogs, such as its hydrochloride salt. The document is structured to offer not just a compilation of data, but a field-proven perspective on the causality behind experimental choices and the interpretation of physicochemical parameters. It is designed to be a self-validating system, grounding its claims in authoritative protocols and scientific principles. Detailed methodologies for key characterization experiments are provided, ensuring that researchers can reproduce and validate these findings.

Introduction and Molecular Overview

The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its derivatives are explored for a multitude of therapeutic applications. The compound 6-Aminomethyl-piperidin-2-one combines this key heterocyclic structure with a reactive aminomethyl group and a lactam functionality, making it a versatile building block for drug design. The formation of an oxalate salt is a common strategy in pharmaceutical development to enhance physicochemical properties such as solubility, stability, and bioavailability.[2] Understanding these properties is paramount for formulation development, predicting pharmacokinetic behavior, and ensuring drug efficacy and safety.

This guide will systematically explore the structural features, solubility, melting point, and ionization constant (pKa) of this compound.

Chemical Structure and Basic Information

-

IUPAC Name: 6-(aminomethyl)piperidin-2-one;oxalic acid

-

Molecular Formula: C₈H₁₄N₂O₅ (as the oxalate salt)

-

Free Base Formula: C₆H₁₂N₂O

-

Hydrochloride Salt Formula: C₆H₁₃ClN₂O[3]

The structure consists of a piperidin-2-one ring substituted at the 6-position with an aminomethyl group. The basic aminomethyl group and the secondary amine within the lactam ring can be protonated, making the molecule amenable to salt formation with an acid, in this case, the dicarboxylic oxalic acid.

Physicochemical Properties: A Detailed Analysis

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its performance. For this compound, we will analyze key parameters, drawing logical inferences from related compounds where direct data is not available.

Predicted and Analog-Derived Properties

The following table summarizes the known and predicted physicochemical properties of 6-Aminomethyl-piperidin-2-one and its salts. It is crucial to note that some values are computed or derived from isomers, providing a baseline for experimental validation.

| Property | Value | Source/Comment |

| Molecular Weight | 218.21 g/mol | (Oxalate Salt - Calculated) |

| 128.17 g/mol | (Free Base - Calculated)[4] | |

| 164.64 g/mol | (Hydrochloride Salt)[3] | |

| Appearance | White solid | (Predicted for Oxalate Salt, based on the HCl salt)[3] |

| logP (Octanol-Water Partition Coefficient) | -1.1 | (Computed for 5-(Aminomethyl)piperidin-2-one free base)[4] |

| Hydrogen Bond Donors | 2 | (Computed for 5-(Aminomethyl)piperidin-2-one free base)[4] |

| Hydrogen Bond Acceptors | 2 | (Computed for 5-(Aminomethyl)piperidin-2-one free base)[4] |

| Polar Surface Area | 55.1 Ų | (Computed for 5-(Aminomethyl)piperidin-2-one free base)[4] |

Expert Insight: The negative logP value for the free base isomer suggests high hydrophilicity. The presence of multiple hydrogen bond donors and acceptors further supports this, indicating that the molecule will readily interact with water. Salt formation with oxalic acid is expected to further enhance aqueous solubility.

The Influence of the Oxalate Counter-ion

The choice of a counter-ion is a critical step in drug development. Oxalic acid is a dicarboxylic acid, offering the potential for a 2:1 or 1:1 salt formation with the basic 6-Aminomethyl-piperidin-2-one. The properties of the resulting salt are a consequence of the crystal lattice interactions between the cation and anion.

-

Solubility: Salt formation is a primary strategy to improve the solubility of ionizable drugs. The oxalate salt of 6-Aminomethyl-piperidin-2-one is anticipated to have significantly higher aqueous solubility than the free base. Studies on other drug candidates, such as ethionamide, have shown that the oxalate salt can exhibit enhanced dissolution and bioavailability.[2]

-

Melting Point: The melting point of a salt is influenced by the strength of the interactions within its crystal lattice. While strong interactions, as seen in some hydrochloride and sulfonate salts, lead to high melting points, flexible aliphatic acid counter-ions like oxalate can result in relatively weaker lattice interactions and consequently lower melting points.[5]

-

Hygroscopicity: The tendency of a solid to take up water from the atmosphere is a critical stability parameter. The hygroscopicity of the oxalate salt would need to be experimentally determined, as it is dependent on the specific crystal packing and is not easily predicted.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following section details standardized, self-validating protocols for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method, as established by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[6]

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's intrinsic solubility in a given solvent.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge to separate the saturated solution from the excess solid.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The presence of undissolved solid in the vial at the end of the experiment must be visually confirmed to validate that the solution was indeed saturated.

Caption: Workflow for Thermodynamic Solubility Determination.

Melting Point Determination (USP <741> Method)

The melting point is a fundamental property that provides information about the purity and identity of a crystalline solid. The United States Pharmacopeia (USP) provides a standardized method for this determination.[7]

Causality: A sharp melting range is indicative of a pure compound, while a broad range can suggest the presence of impurities or a mixture of polymorphic forms. This method relies on the precise visual or automated detection of the phase transition from solid to liquid under controlled heating.

Protocol:

-

Sample Preparation: Finely powder the dry this compound. Pack the powder into a capillary tube to a height of 2.5-3.5 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus to a temperature approximately 5°C below the expected melting point. Then, increase the temperature at a controlled rate of 1 ± 0.5 °C per minute.

-

Observation and Recording: Record two temperatures:

-

Onset of Melt: The temperature at which the substance begins to collapse or liquefy.

-

Clear Point: The temperature at which the substance is completely liquid.

-

-

Reporting: The melting point is reported as the range between the onset of melt and the clear point.

Caption: Workflow for Potentiometric pKa Determination.

Conclusion

This technical guide has provided a structured and in-depth overview of the essential physicochemical properties of this compound. By integrating data from close analogs with established scientific principles regarding salt formation, we have constructed a robust predictive profile for this compound. The detailed, field-tested protocols for solubility, melting point, and pKa determination offer researchers a clear pathway to experimentally validate these properties. A thorough understanding and empirical confirmation of these parameters are indispensable for the successful advancement of this compound through the drug development pipeline, enabling rational formulation design and predictable biopharmaceutical outcomes.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Gagniere, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Khadikar, P. V., et al. (2018). Effect of Counterions on Physicochemical Properties of Prazosin Salts. AAPS PharmSciTech, 19(4), 1647–1659.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10749203, 5-(Aminomethyl)piperidin-2-one. Retrieved from [Link]

- Suresh, K., et al. (2018). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. Crystal Growth & Design, 18(10), 5949-5957.

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

- Thakuria, R., et al. (2013). The importance and applications of co-crystals: a review. CrystEngComm, 15(32), 6241-6258.

-

USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

- Varma, M. V. S., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-(aminomethyl)piperidin-2-one hydrochloride 97% | CAS: 118894-94-3 | AChemBlock [achemblock.com]

- 4. 5-(Aminomethyl)piperidin-2-one | C6H12N2O | CID 10749203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effect of Counterions on Physicochemical Properties of Prazosin Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. uspbpep.com [uspbpep.com]

"6-Aminomethyl-piperidin-2-one oxalate" CAS number 1187930-45-5

An In-Depth Technical Guide to 6-Aminomethyl-piperidin-2-one Oxalate

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS Number: 1187930-45-5), a heterocyclic compound with potential applications in research and drug development. Due to the limited specific data available in public literature for this exact molecule, this document synthesizes information from foundational chemical principles and data on structurally related analogs. It serves as an essential resource for researchers, scientists, and drug development professionals by detailing its chemical properties, proposing a logical synthetic pathway, exploring its potential pharmacological significance, and outlining a complete analytical and safety workflow. The guide is structured to provide both theoretical grounding and practical, field-proven insights into the study and application of this and similar piperidinone-based scaffolds.

Introduction and Molecular Overview

This compound is a chemical entity combining a piperidin-2-one (δ-valerolactam) core with a C6-position aminomethyl substituent, formulated as an oxalate salt. The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs targeting conditions from cancer to central nervous system disorders.[1][2][3] The lactam functionality within the piperidinone ring introduces specific chemical properties, including hydrogen bonding capabilities and a defined conformational structure, while the aminomethyl group provides a basic handle for further modification or interaction with biological targets.

The formulation as an oxalate salt is a common strategy in pharmaceutical chemistry to improve properties such as crystallinity, stability, and aqueous solubility, which can, in turn, enhance bioavailability.[4] This guide aims to bridge the current information gap by providing a robust framework for understanding and working with this compound.

Physicochemical and Structural Properties

A summary of the core physicochemical properties for this compound is presented below. These are derived from supplier data and computational predictions based on its structure.

| Property | Value | Source / Method |

| CAS Number | 1187930-45-5 | Registry Number |

| Molecular Formula | C₈H₁₄N₂O₅ | - |

| Molecular Weight | 218.21 g/mol | - |

| Canonical SMILES | C1CC(C(=O)NC1)CN.C(=O)(C(=O)O)O | Structure-based |

| Predicted LogP | -1.5 to -2.0 | Computational Prediction |

| Predicted pKa (Amine) | ~9.5 - 10.5 | Prediction based on primary amines |

| Predicted pKa (Lactam NH) | ~17 - 18 | Prediction based on secondary amides |

| Appearance | White to off-white solid (predicted) | General for oxalate salts |

Proposed Synthesis and Manufacturing Workflow

Rationale for Synthetic Strategy

The core of this strategy involves the creation of the substituted piperidinone ring, followed by salt formation. A common and effective method for synthesizing 6-substituted piperidin-2-ones is the cyclization of a corresponding 5,6-unsaturated nitrile or ester, followed by functional group manipulation. An alternative, robust approach starts from a chiral precursor like L-lysine to build the piperidinone core with the necessary functional handle already in place.

Step-by-Step Experimental Protocol

Step 1: N-Protection of a Lysine Derivative The synthesis begins with the protection of the alpha-amino group of an L-lysine ester (e.g., methyl ester) to prevent its participation in the subsequent cyclization. The benzyloxycarbonyl (Cbz) group is an excellent choice due to its stability and ease of removal via hydrogenation.

-

Dissolve L-lysine methyl ester dihydrochloride in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium carbonate (Na₂CO₃) portion-wise to neutralize the hydrochloride and basify the solution.

-

Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C and vigorously stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the di-Cbz protected lysine methyl ester.

Step 2: Selective Deprotection and Cyclization This step is designed to selectively deprotect the epsilon-amino group and induce intramolecular cyclization to form the lactam ring.

-

Dissolve the di-Cbz protected intermediate in methanol.

-

Add a catalytic amount of a suitable base, such as sodium methoxide (NaOMe).

-

Heat the mixture to reflux for 4-6 hours. The basic conditions facilitate the intramolecular attack of the epsilon-amino group onto the ester carbonyl, displacing methanol and forming the piperidin-2-one ring.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate in vacuo.

-

Purify the resulting Cbz-protected 6-(aminomethyl)piperidin-2-one via column chromatography on silica gel.

Step 3: Deprotection to Yield the Free Amine The final step before salt formation is the removal of the remaining Cbz protecting group to liberate the primary amine.

-

Dissolve the purified Cbz-protected intermediate in methanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Stir vigorously for 6-12 hours until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate to yield the crude 6-Aminomethyl-piperidin-2-one free base as an oil or solid.

Step 4: Oxalate Salt Formation This final step enhances the stability and handling properties of the compound.

-

Dissolve the crude free base in a suitable solvent, such as ethanol or isopropanol.

-

In a separate flask, prepare a saturated solution of oxalic acid in the same solvent.

-

Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.

-

A precipitate should form immediately or upon cooling.

-

Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final this compound salt.

Caption: Proposed four-step synthesis of this compound.

Potential Biological and Pharmacological Profile

The biological activity of this compound has not been reported. However, its structural motifs—the piperidinone core and the aminomethyl side chain—are features of many pharmacologically active molecules.[3][5]

-

CNS Activity: The piperidine scaffold is a cornerstone of many CNS-active drugs.[3] Its ability to be substituted to modulate lipophilicity and interact with various receptors makes it a versatile template. Derivatives have shown activity as analgesics, anticonvulsants, and agents for neurodegenerative diseases.[6][7] The aminomethyl group could serve as a key pharmacophore for interacting with targets such as opioid or sigma receptors.[6]

-

Anticancer Potential: Numerous piperidine and piperidinone derivatives have been investigated for their anticancer properties.[3] They can function as inhibitors of key signaling pathways or enzymes crucial for cancer cell proliferation.

-

Antimicrobial Activity: Heterocyclic compounds containing amine functionalities are a well-known class of antimicrobial agents.[8][9] The combination of the piperidinone ring and the primary amine could confer activity against various bacterial or fungal strains.

The oxalate moiety itself is generally considered a counter-ion for formulation purposes, but high systemic concentrations of oxalate can be problematic, leading to the formation of calcium oxalate crystals and potential nephrotoxicity.[10] Therefore, any in vivo application would require careful toxicological assessment.

Comprehensive Analytical Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. The following protocols form a self-validating system for quality control.

Structural Elucidation

| Technique | Expected Results and Interpretation |

| ¹H NMR | Protons on the piperidine ring would appear in the 1.5-3.5 ppm range. The aminomethyl protons (CH₂-NH₂) would likely be a singlet or multiplet around 2.8-3.2 ppm. The lactam N-H proton would be a broad singlet further downfield (7.0-8.5 ppm).[11][12][13] |

| ¹³C NMR | The lactam carbonyl carbon is a key diagnostic peak, expected around 170-175 ppm. Aliphatic carbons of the ring and aminomethyl group would appear in the 20-60 ppm range.[11][14] |

| FTIR | A strong absorption band for the lactam carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹. N-H stretching vibrations for the lactam and amine will appear as broad bands in the 3200-3500 cm⁻¹ region.[15][16][17] |

| Mass Spec (ESI+) | The primary ion observed would be the protonated free base [M+H]⁺, corresponding to the mass of C₆H₁₂N₂O. The oxalate counter-ion would not be observed in positive ion mode.[18][19] |

Purity and Quantitative Analysis

Protocol: Reversed-Phase HPLC for Purity Assessment

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for amide bond).

-

Rationale: This method provides excellent separation for polar, amine-containing compounds. The acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks.

Protocol: Ion Chromatography for Oxalate Quantification

-

Column: Anion-exchange column suitable for organic acids.

-

Mobile Phase: Aqueous sodium hydroxide or sodium carbonate/bicarbonate buffer.

-

Detection: Suppressed conductivity.

-

Rationale: This is the standard, high-sensitivity method for quantifying small anions like oxalate, ensuring the correct stoichiometric ratio of the active molecule to the counter-ion.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities [mdpi.com]

- 10. Oxalate | C2O4-2 | CID 71081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Piperidone(675-20-7) 1H NMR spectrum [chemicalbook.com]

- 13. 1-Methyl-4-piperidone(1445-73-4) 1H NMR [m.chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 2-Piperidinone [webbook.nist.gov]

- 19. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 6-Aminomethyl-piperidin-2-one Oxalate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. Within this vast chemical space, 6-Aminomethyl-piperidin-2-one emerges as a promising building block for the development of novel pharmaceuticals. The formation of its oxalate salt not only facilitates purification and handling but can also influence its biological activity and bioavailability. This technical guide provides a comprehensive exploration of the molecular structure of 6-Aminomethyl-piperidin-2-one oxalate, offering insights into its chemical identity, spatial arrangement, and the analytical techniques pivotal for its characterization. As a Senior Application Scientist, the aim is to present this information with a blend of technical precision and practical, field-tested insights to empower researchers in their drug discovery and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is the salt formed between the basic 6-(aminomethyl)piperidin-2-one and the acidic oxalic acid. This interaction is crucial for its stability and solid-state properties.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1187930-45-5 | [1] |

| Molecular Formula | C₈H₁₄N₂O₅ | - |

| Molecular Weight | 218.21 g/mol | - |

| Parent Amine SMILES | NCC1CCCC(=O)N1 | - |

The formation of the oxalate salt introduces two carboxylic acid groups for every molecule of the piperidinone derivative. This significantly alters the polarity and potential hydrogen bonding network of the compound compared to its freebase form, which can have profound implications for its solubility, crystal packing, and interaction with biological targets.

Elucidating the Molecular Architecture: A Spectroscopic Approach

A definitive understanding of the molecular structure of this compound necessitates a multi-faceted analytical approach, primarily relying on spectroscopic and spectrometric techniques. While specific experimental data for this exact salt is not widely published in peer-reviewed literature, we can infer the expected spectral characteristics based on the known structures of the parent amine and the oxalate counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to exhibit characteristic signals for the piperidinone ring and the aminomethyl group.

-

Piperidinone Ring Protons: The protons on the piperidine ring (positions 3, 4, 5, and 6) would likely appear as a series of complex multiplets in the upfield region of the spectrum, typically between 1.5 and 3.5 ppm. The proton at the chiral center (C6) would be coupled to the adjacent methylene protons and the aminomethyl protons, leading to a distinct splitting pattern.

-

Aminomethyl Protons (-CH₂-NH₃⁺): The methylene protons of the aminomethyl group would likely resonate as a multiplet, further downfield than the ring methylene groups due to the deshielding effect of the adjacent protonated amino group.

-

Amide and Ammonium Protons (-NH- and -NH₃⁺): The amide proton on the lactam ring and the protons of the ammonium group would be observable in solvents like DMSO-d₆ and would likely appear as broad singlets. Their chemical shifts can be highly variable depending on concentration and temperature.

The carbon NMR spectrum provides crucial information about the carbon skeleton.

-

Carbonyl Carbon (C=O): The lactam carbonyl carbon would be the most downfield signal, typically appearing in the range of 170-180 ppm.

-

Piperidinone Ring Carbons: The carbons of the piperidine ring would resonate in the aliphatic region, generally between 20 and 60 ppm. The chemical shift of each carbon would be influenced by its proximity to the nitrogen and carbonyl groups.

-

Aminomethyl Carbon (-CH₂-NH₃⁺): The carbon of the aminomethyl group would also appear in the aliphatic region, with its chemical shift influenced by the adjacent ammonium group.

-

Oxalate Carbons (-OOC-COO-): The two equivalent carbons of the oxalate dianion would give rise to a single signal in the downfield region, typically around 160-170 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be a composite of the vibrational modes of the piperidinone cation and the oxalate anion.

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3200-3400 | Stretching |

| N-H (Ammonium) | 2800-3200 (broad) | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Lactam) | 1640-1680 | Stretching |

| C=O (Oxalate) | 1550-1610 (asymmetric) | Stretching |

| C-O (Oxalate) | 1300-1400 (symmetric) | Stretching |

| N-H | 1500-1650 | Bending |

The presence of strong, broad absorptions in the N-H stretching region would be indicative of extensive hydrogen bonding, a characteristic feature of amine salts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. In a typical electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated parent amine, [M+H]⁺, where M is 6-aminomethyl-piperidin-2-one. The oxalate counter-ion would not be directly observed in the positive ion mode. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion with high accuracy.

Three-Dimensional Conformation and Crystallography

While no public crystal structure data for this compound is currently available, we can make educated inferences about its likely solid-state structure. The piperidine ring is expected to adopt a chair conformation to minimize steric strain. The aminomethyl substituent at the C6 position can exist in either an axial or equatorial orientation. The thermodynamic stability of these conformers would be influenced by steric interactions and the potential for intramolecular hydrogen bonding.

X-ray crystallography would be the definitive technique to determine the three-dimensional arrangement of the ions in the crystal lattice. Such a study would reveal:

-

The precise bond lengths and angles of the 6-aminomethyl-piperidin-2-one cation.

-

The conformation of the piperidine ring.

-

The orientation of the aminomethyl substituent.

-

The intricate network of hydrogen bonds between the piperidinone cation, the oxalate anion, and any co-crystallized solvent molecules. This hydrogen bonding network is critical in defining the crystal packing and, consequently, the material's physical properties.

The visualization below illustrates a hypothetical crystal packing arrangement, emphasizing the key intermolecular interactions.

Caption: A conceptual diagram of the ionic interactions and hydrogen bonding network in the crystal lattice of this compound.

Synthesis and Characterization Workflow

The synthesis of this compound would typically involve the preparation of the parent amine followed by salt formation with oxalic acid.

Synthesis of 6-Aminomethyl-piperidin-2-one

The synthesis of the piperidinone core can be achieved through various synthetic routes, often starting from commercially available precursors. A plausible, though not definitively published, route could involve the cyclization of a suitably protected lysine derivative.

Caption: A generalized workflow for the synthesis of the 6-Aminomethyl-piperidin-2-one core.

Salt Formation

The oxalate salt is then prepared by reacting the free base of 6-aminomethyl-piperidin-2-one with a stoichiometric amount of oxalic acid in a suitable solvent system.

Protocol: Oxalate Salt Formation

-

Dissolution: Dissolve the purified 6-aminomethyl-piperidin-2-one free base in a suitable solvent (e.g., ethanol, methanol, or isopropanol).

-

Acid Addition: Slowly add a solution of one equivalent of oxalic acid dissolved in the same solvent to the amine solution with stirring.

-

Precipitation: The oxalate salt will typically precipitate out of the solution upon addition of the acid or upon cooling. The precipitation can be encouraged by the addition of a less polar co-solvent.

-

Isolation: The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purity and Identity Confirmation

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by the spectroscopic methods detailed in Section 2. Elemental analysis should also be performed to confirm the empirical formula.

Potential Applications and Biological Significance

The introduction of an aminomethyl group at the 6-position provides a key point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This functional group can be derivatized to introduce various pharmacophoric elements, potentially leading to the discovery of new drug candidates. The lactam functionality also offers opportunities for interaction with biological targets through hydrogen bonding.

The oxalate form of a drug candidate is often explored in preclinical development. Oxalate salts can exhibit different solubility and dissolution profiles compared to the free base or other salt forms, which can impact oral bioavailability. However, the potential for in vivo conversion of the oxalate to less soluble calcium oxalate, a major component of kidney stones, is a factor that must be carefully considered during drug development.

Conclusion and Future Directions

This compound is a molecule of significant interest for medicinal chemists and drug development professionals. Its structure, combining the privileged piperidinone scaffold with a versatile aminomethyl handle, presents a valuable platform for the design and synthesis of new chemical entities. This guide has outlined the key structural features of this compound and the analytical methodologies required for its comprehensive characterization.

Future research in this area should focus on the experimental validation of the predicted spectroscopic and structural properties. The synthesis and biological evaluation of a library of derivatives based on this core structure could lead to the identification of novel therapeutic agents. A thorough investigation of the solid-state properties of the oxalate salt, including polymorphism and stability, will be crucial for its potential development as a pharmaceutical product. As our understanding of the intricate relationship between molecular structure and biological function continues to evolve, compounds like this compound will undoubtedly play a vital role in the ongoing quest for new and improved medicines.

References

- Pandiarajan, K., & Mohan, R. T. S. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316.

- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

- Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

-

National Institute of Standards and Technology. Piperidine. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2020). Retrieved from [Link]

-

MDPI. Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2023). Retrieved from [Link]

-

MDPI. One-Pot Synthesis of Dioxime Oxalates. (2022). Retrieved from [Link]

-

National Center for Biotechnology Information. Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. (2022). Retrieved from [Link]

-

National Center for Biotechnology Information. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). Retrieved from [Link]

-

National Center for Biotechnology Information. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2020). Retrieved from [Link]

-

National Center for Biotechnology Information. Engineered Oxalate decarboxylase boosts activity and stability for biological applications. (2021). Retrieved from [Link]

-

National Center for Biotechnology Information. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). Retrieved from [Link]

-

National Center for Biotechnology Information. High-Resolution 17O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals. (2022). Retrieved from [Link]

-

PubMed. Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine. (2004). Retrieved from [Link]

-

PubMed. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2025). Retrieved from [Link]

-

PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). (2017). Retrieved from [Link]

-

PubMed. Biochemical and pharmacological characterization of 2-(9-(2-piperidinoethoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yloxymethyl)-4-(1-methylethyl)-6-methoxy-1,2-benzisothiazol-3(2H)-one-1,1-dioxide (SSR69071). (2003). Retrieved from [Link]

-

PubChem. Escitalopram Oxalate. (n.d.). Retrieved from [Link]

-

PubChem. Nicotinamidium oxalate. (n.d.). Retrieved from [Link]

-

ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. (2013). Retrieved from [Link]

-

ResearchGate. Structure elucidation and complete assignment of H and C NMR data of Piperine. (2016). Retrieved from [Link]

-

ResearchGate. ATR-FTIR spectra of an aqueous oxalate at different pH, and oxalate.... (2018). Retrieved from [Link]

-

ResearchGate. FT-IR spectra of alkaloid isolate. (2018). Retrieved from [Link]

-

ResearchGate. A new heteroleptic oxalate-based compound: poly[[2-(aminomethyl)pyridine]di-μ6-oxalato-chromium(III)potassium(I)]. (2008). Retrieved from [Link]

-

Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (2018). Retrieved from [Link]

-

Semantic Scholar. Crystal Chemistry of the Copper Oxalate Biomineral Moolooite: The First Single-Crystal X-ray Diffraction Studies and Thermal. (2023). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 6-Aminomethyl-piperidin-2-one Oxalate

Abstract: The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, directly influencing formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 6-Aminomethyl-piperidin-2-one Oxalate. While specific quantitative data for this exact salt is not extensively published, this document synthesizes foundational chemical principles, data from the parent molecule, and established pharmaceutical salt chemistry to construct a robust predictive solubility profile. Furthermore, it details an authoritative, step-by-step protocol for the experimental determination of thermodynamic solubility, empowering researchers in drug development to generate precise, reliable data.

Introduction: The Critical Role of Solubility

6-Aminomethyl-piperidin-2-one is a substituted piperidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals.[1] The conversion of an API into a salt form is a common and highly effective strategy to modulate its physicochemical properties.[2] Forming an oxalate salt of a basic compound like 6-Aminomethyl-piperidin-2-one can significantly enhance aqueous solubility and dissolution rate compared to the free base, which is a critical factor for oral drug delivery.[3][4]

Understanding the solubility of this compound in various media—from simple aqueous buffers to complex organic solvent systems—is paramount for:

-

Formulation Development: Selecting appropriate vehicles for liquid dosage forms and predicting dissolution behavior in solid forms.

-

Biopharmaceutical Classification: Determining the Biopharmaceutics Classification System (BCS) class, which guides regulatory pathways for bioequivalence studies.[5][6][7][8][9]

-

Process Chemistry: Choosing suitable solvents for synthesis, purification, and crystallization processes.

-

Toxicology Studies: Preparing appropriate formulations for preclinical safety assessments.

This guide serves as a foundational resource for scientists and researchers, providing both theoretical grounding and practical, actionable protocols.

Physicochemical Profile and the Influence of the Oxalate Salt

To predict the solubility of the oxalate salt, we must first understand the properties of the parent molecule and the counter-ion.

-

Parent Molecule: 6-Aminomethyl-piperidin-2-one

-

Structure: A piperidin-2-one (δ-valerolactam) ring substituted with an aminomethyl group at the 6-position.

-

Functionality: Contains a basic primary amine (-CH₂NH₂) and a neutral lactam. The primary amine is the key site for salt formation.

-

Predicted Properties: The presence of the polar lactam and the ionizable amine group suggests a degree of intrinsic aqueous solubility. The parent heterocycle, 2-piperidinone, is reported to be soluble in water.[10][11]

-

-

Counter-ion: Oxalic Acid (Oxalate)

The Salt Form: this compound

The formation of the oxalate salt involves proton transfer from oxalic acid to the primary amine of the parent molecule. This ionization dramatically increases the polarity of the compound. The resulting salt's solubility is governed by the equilibrium between the solid crystal lattice and the solvated ions in solution.[12] This equilibrium is influenced by the crystal lattice energy of the salt and the solvation energy of the individual ions.

Predicted Solubility Profile

Based on first principles and data from analogous structures, a qualitative solubility profile can be predicted. This serves as an essential starting point for experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Moderate to High | The ionic nature of the salt and the hydrogen bonding potential of the parent molecule favor interaction with polar water molecules. Solubility is expected to be pH-dependent.[13][14] |

| Polar Protic | Methanol, Ethanol | High | These solvents can solvate ions effectively and engage in hydrogen bonding, similar to water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The high polarity of these solvents can disrupt the crystal lattice and solvate the charged species. |

| Low Polarity / Nonpolar | Dichloromethane (DCM), Toluene, Hexane | Very Low to Insoluble | These solvents lack the polarity and hydrogen bonding capability to effectively solvate the ionic salt form. |

Standard Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

To move beyond prediction and obtain definitive quantitative data, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5][12][15] This protocol is designed to be robust and self-validating.

4.1 Materials and Equipment

-

This compound (solid)

-

Selected solvents (HPLC-grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Constant temperature orbital shaker/incubator (set to 37°C for biopharmaceutical relevance or 25°C for standard physicochemical characterization)[5][6][7]

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

Calibrated pH meter (for aqueous studies)

-

Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS, or UV-Vis Spectrophotometer)

4.2 Step-by-Step Methodology

-

Preparation of Vials: Add an excess amount of solid this compound to a series of glass vials. "Excess" is critical; enough solid must be added to ensure that a saturated solution is formed and undissolved solid remains visible at the end of the experiment. A starting point is ~10-20 mg of compound per 1 mL of solvent.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the pre-equilibrated solvent into each vial. For aqueous studies, use buffers at a minimum of three pH values across the physiological range (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH guidelines.[5][6][7]

-

Equilibration: Tightly cap the vials and place them in the orbital shaker set to the desired temperature (e.g., 37 ± 1°C).[6][7] Agitate at a sufficient speed to keep the solid suspended for a minimum of 24 hours. This duration is crucial to ensure thermodynamic equilibrium is reached.

-

Phase Separation & Sampling: After the equilibration period, remove the vials and allow them to stand undisturbed at the experimental temperature for at least 2 hours. This allows the excess solid to settle.

-

Filtration: Carefully draw the supernatant into a syringe. It is critical not to disturb the settled solid. Attach a syringe filter and discard the first ~0.2 mL of filtrate to saturate the filter membrane. Collect the subsequent clear filtrate into a clean vial.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the results in units such as mg/mL or µg/mL. For aqueous studies, measure and report the final pH of the saturated solution to ensure it has not shifted significantly.[6][7]

4.3 Workflow Visualization

Caption: Experimental workflow for the shake-flask solubility determination method.

Key Factors Influencing Solubility Measurements

Accurate solubility determination requires careful control of several experimental variables.[12]

-

pH: For ionizable compounds like this one, solubility is highly pH-dependent. The solubility of a salt of a weak base will typically decrease as the pH increases towards and beyond the pKa of the base.[13]

-

Temperature: Solubility is a thermodynamic quantity and is therefore temperature-dependent. Most solids exhibit increased solubility at higher temperatures. All measurements must be performed and reported at a constant, controlled temperature.

-

Polymorphism: The compound must be in its most stable crystalline form. Different polymorphs or amorphous material can exhibit significantly different (and often higher, non-equilibrium) apparent solubilities.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.[15]

-

Common Ion Effect: In buffered solutions, if the buffer contains an ion in common with the salt (e.g., an oxalate buffer), it can suppress the solubility of the salt. This is an important consideration for formulation.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 2-Piperidinone - Wikipedia [en.wikipedia.org]

- 12. uspnf.com [uspnf.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 15. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Stability and Storage of 6-Aminomethyl-piperidin-2-one Oxalate

Introduction: Navigating the Stability Landscape of a Novel Piperidinone Derivative

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals.[1] However, the introduction of a lactam functionality, a primary amine, and its formulation as an oxalate salt creates specific chemical liabilities that must be understood and controlled to ensure the integrity, safety, and efficacy of any resulting therapeutic agent. This document will serve as a foundational resource for establishing appropriate handling protocols, designing rigorous stability studies, and ensuring the long-term viability of this promising compound.

I. Molecular Architecture and Inherent Stability Considerations

A thorough understanding of the stability of 6-Aminomethyl-piperidin-2-one oxalate begins with a detailed analysis of its chemical structure. The molecule comprises three key functional domains, each with its own susceptibility to degradation.

Caption: Chemical structure and key stability liabilities of this compound.

-

The δ-Lactam Ring: The six-membered lactam (a cyclic amide) is a critical feature. Lactam rings are susceptible to hydrolysis, a process that can be catalyzed by both acidic and basic conditions, leading to the opening of the ring to form the corresponding amino acid.[2] This is often the primary degradation pathway for lactam-containing pharmaceuticals. The rate of hydrolysis is highly dependent on pH and temperature.[2]

-

The Primary Aminomethyl Group: The primary amine is a nucleophilic and basic center, making it susceptible to a range of reactions. Oxidation can lead to the formation of corresponding aldehydes or other degradation products. Furthermore, primary amines can participate in Maillard reactions with reducing sugars or other carbonyl-containing excipients, leading to discoloration and the formation of complex adducts.

-

The Oxalate Salt: The use of an oxalate salt can influence the physicochemical properties of the parent molecule, such as solubility and crystallinity. However, the stability of the salt itself is a consideration. Salt disproportionation, where the salt reverts to its free base and oxalic acid, can occur, particularly in the presence of moisture and certain excipients.[3] The pH of the microenvironment plays a crucial role in maintaining the integrity of the salt form.

II. Potential Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance.[4] While specific experimental data for this compound is not extensively published, we can postulate the most probable degradation routes based on its functional groups.

Caption: Postulated degradation pathways for this compound under various stress conditions.

A. Hydrolytic Degradation

This is anticipated to be the most significant degradation pathway.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to cleave the amide bond. The resulting amino acid would be 6-amino-2-aminomethylhexanoic acid.

B. Oxidative Degradation

The primary amine is the most likely site of oxidative degradation. Exposure to oxidizing agents, such as peroxides or atmospheric oxygen in the presence of metal ions, could lead to the formation of an imine or aldehyde.

C. Photodegradation

While the core piperidinone structure does not have strong chromophores that absorb UV-visible light, impurities or the presence of certain functional groups can sometimes sensitize a molecule to photodegradation. Photolytic stress testing is necessary to determine if light exposure is a critical stability parameter.

D. Thermal Degradation

In the solid state, high temperatures can provide the energy for various degradation reactions, including intermolecular reactions such as dimerization through amide formation between the primary amine of one molecule and the lactam of another. Dehydration and decarboxylation of the oxalate counter-ion could also occur at elevated temperatures.

III. A Framework for Comprehensive Stability Assessment

A robust stability testing program is crucial to define the retest period and appropriate storage conditions. This program should encompass forced degradation studies and long-term stability trials under ICH-recommended conditions.

Caption: A logical workflow for a comprehensive stability study of this compound.

A. Forced Degradation Studies

The primary goal of forced degradation is to generate degradation products to develop and validate a stability-indicating analytical method.[4]

| Stress Condition | Proposed Experimental Protocol | Rationale |

| Acid Hydrolysis | 1. Dissolve the compound in a suitable solvent (e.g., water/acetonitrile). 2. Add 0.1 M HCl. 3. Heat at 60°C for 24-48 hours. 4. Neutralize and analyze by HPLC. | To induce acid-catalyzed hydrolysis of the lactam ring. |

| Base Hydrolysis | 1. Dissolve the compound in a suitable solvent. 2. Add 0.1 M NaOH. 3. Keep at room temperature for 2-8 hours. 4. Neutralize and analyze by HPLC. | To induce base-catalyzed hydrolysis of the lactam, which is often faster than acid hydrolysis.[2] |

| Oxidation | 1. Dissolve the compound in a suitable solvent. 2. Add 3% H₂O₂. 3. Keep at room temperature for 24 hours. 4. Analyze by HPLC. | To assess susceptibility to oxidation, primarily at the aminomethyl group. |

| Photostability | 1. Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). 2. Analyze by HPLC. | To determine if the compound is light-sensitive. |

| Thermal Stress | 1. Store the solid compound at 60-80°C for up to 2 weeks. 2. Analyze by HPLC. | To assess the stability of the solid form at elevated temperatures. |

B. Stability-Indicating Analytical Method

A validated stability-indicating method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice.[6]

Example Protocol: RP-HPLC Method Development

-

Column Selection: A C18 column is a good starting point for a molecule with moderate polarity.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of the polar parent compound and potentially less polar degradation products.

-

Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., around 210 nm for the amide chromophore).

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the peak for 6-Aminomethyl-piperidin-2-one is well-resolved from all degradation product peaks generated during forced degradation studies.

C. Long-Term and Accelerated Stability Studies

Once a stability-indicating method is in place, formal stability studies should be initiated according to ICH Q1A(R2) guidelines.

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

IV. Recommended Storage and Handling Conditions

Based on the chemical nature of this compound and general best practices for similar compounds, the following storage and handling conditions are recommended to ensure its long-term stability.

Table of Recommended Storage Conditions:

| Parameter | Recommendation | Justification |

| Temperature | 2-8°C (Refrigerated) | While some supplier data for the oxalate suggests room temperature, a more conservative approach is warranted given the potential for lactam hydrolysis and other degradation pathways that are accelerated by heat. Refrigeration minimizes the rates of all chemical reactions. |

| Humidity | Store in a well-sealed container with a desiccant. | The compound is susceptible to hydrolysis and the oxalate salt can be sensitive to moisture. A dry environment is critical to prevent degradation and potential salt disproportionation. |

| Light | Protect from light. | Although not definitively known to be light-sensitive without experimental data, it is a standard precaution for all drug development candidates to store them in amber vials or in the dark to prevent potential photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidative degradation of the primary amine, storage under an inert atmosphere is recommended, especially for long-term storage of reference standards. |

| pH (in solution) | Maintain pH in the slightly acidic to neutral range (pH 4-7). | To minimize both acid- and base-catalyzed hydrolysis of the lactam ring. The optimal pH for stability in solution should be determined experimentally. |

V. Conclusion: A Proactive Approach to Stability

The stability of this compound is a critical attribute that will influence its entire development lifecycle. While specific degradation kinetics and pathways for this molecule require empirical determination, a proactive approach grounded in the fundamental principles of its chemical structure provides a robust framework for its handling and assessment. The primary liabilities are the hydrolytic susceptibility of the lactam ring and the potential for oxidation of the primary amine.

By implementing the comprehensive stability testing program outlined in this guide—from forced degradation studies to the development of a validated stability-indicating method and long-term ICH studies—researchers can build a thorough understanding of the molecule's behavior. Adherence to the recommended storage conditions, particularly control of temperature and humidity, is paramount to preserving the integrity of this promising pharmaceutical compound. This diligent and scientifically-driven approach is essential for ensuring the quality, safety, and efficacy of this compound as it progresses through the development pipeline.

References

-

Alomrani, A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694. Available at: [Link]

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

-

Alomrani, A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. PubMed, 32276915. Available at: [Link]

-

Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s677-s686. Available at: [Link]

-

Chen, Z., et al. (2023). One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. Scientific Reports, 13(1), 16863. Available at: [Link]

-

Boruah, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6463. Available at: [Link]

-

de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link]

-

Kotte, S. C. B., et al. (2013). Identification and characterization of stressed degradation products of Piperine and profiling with black pepper (Piper Nigrum L.) Extraction by using LC/Q-TOF-dual ESI-MS experiments. Analytical Methods, 5(16), 4044-4050. Available at: [Link]

-

Gkaniatsou, E., et al. (2023). Degradation of Penicillinic Antibiotics and β-Lactamase Enzymatic Catalysis in a Biomimetic Zn-Based Metal-Organic Framework. Chemistry – A European Journal, 29(39), e202301325. Available at: [Link]

-

van der Pijl, F., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2269-2278. Available at: [Link]

-

Pandey, A., & Chawla, V. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Research Journal of Pharmacy and Technology, 13(1), 1-5. Available at: [Link]

-

Qin, L., et al. (2004). Distinguishing between hydroxylations and N-oxidations of drugs by liquid chromatography/mass spectrometry. Journal of Mass Spectrometry, 39(8), 934-943. Available at: [Link]

-

Bundgaard, H. (1989). Degradation of beta-lactam antibiotics. Archiv der Pharmazie, 322(12), 857-865. Available at: [Link]

-

Alsante, K. M., et al. (2007). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 31(2), 60-74. Available at: [Link]

-

Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Piperidinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(12), 1800216. Available at: [Link]

-

Al-Rawida, N., et al. (2023). Degradation Pathway of Penicillin by Immobilized β- lactamase. Chemical Engineering Transactions, 100, 25-30. Available at: [Link]

-

Wang, C., et al. (2012). Synthetic versatility of 2-substituted-6-methyl 2,3-dihydropyridinones in the synthesis of polyfunctional piperidine-based compounds and related β amino acid derivatives. Organic & Biomolecular Chemistry, 10(45), 9014-9025. Available at: [Link]

-

Miller, L. C., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Allergy, 3, 853995. Available at: [Link]

-

PubChem. (n.d.). Ammonium oxalate monohydrate. Retrieved from [Link]

-

Li, H., et al. (2015). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 104(9), 2956-2967. Available at: [Link]

-

Loba Chemie. (n.d.). Sodium Oxalate. Retrieved from [Link]

-

PubChem. (n.d.). DI[Tris(hydroxymethyl)aminomethane] oxalate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-(Aminomethyl)piperidin-1-YL)-N-(3_cyclohexyl-4-oxo-2,4-dihydroindeno[1,2-C]pyrazol-5-YL)acetamide. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. sepscience.com [sepscience.com]

- 5. researchgate.net [researchgate.net]

- 6. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Aminomethyl-piperidin-2-one Oxalate: An In-depth Technical Guide